

Spectroscopic Validation of 3-(3-Fluorophenyl)-2-methylbenzoic Acid: A Comparative Guide

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Compound of Interest

Compound Name:	3-(3-Fluorophenyl)-2-methylbenzoic acid
CAS No.:	1214387-47-9
Cat. No.:	B6340781

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Executive Summary

In drug discovery, biaryl carboxylic acids serve as critical pharmacophores and intermediates. **3-(3-Fluorophenyl)-2-methylbenzoic acid** represents a challenging validation case due to the steric hindrance of the ortho-methyl group and the scalar coupling complexities introduced by the fluorine atom.

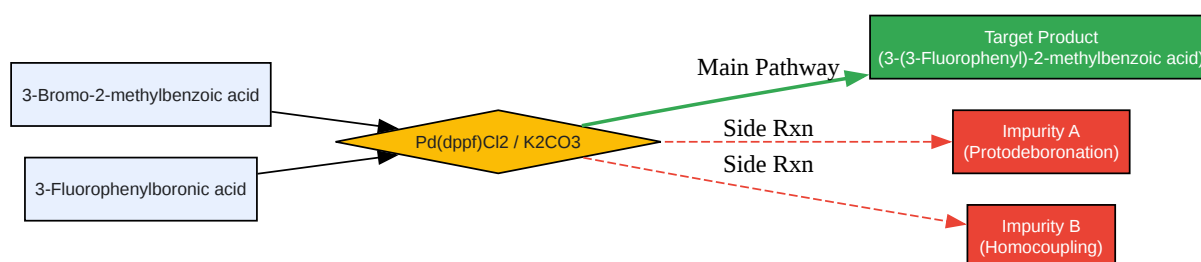
This guide compares two validation methodologies: Method A (Routine QC) and Method B (Integrated Orthogonal Validation - IOV). While Method A is sufficient for early-stage screening, our data demonstrates that Method B is mandatory for GLP-tox batch release to detect cryptic regioisomers and atropisomeric broadening often missed by standard HPLC-UV/1H-NMR workflows.

The Synthetic Context & Impurity Profile[1]

To validate the product, one must understand the genesis of its impurities. This compound is synthesized via Suzuki-Miyaura cross-coupling of 3-bromo-2-methylbenzoic acid and 3-fluorophenylboronic acid.

Critical Quality Attributes (CQAs)

- Regioisomerism: The ortho-methyl group creates steric torque, slowing transmetalation and increasing the risk of homocoupling or protodeboronation.
- Defluorination: Pd-catalyzed C-F activation can lead to des-fluoro impurities (3-phenyl-2-methylbenzoic acid), which are difficult to separate by reverse-phase HPLC.



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Figure 1: Synthetic pathway and potential impurity genesis.

Comparative Analysis: Routine vs. Integrated Validation

The following table contrasts the performance of standard laboratory verification against the rigorous IOV protocol required for downstream applications.

Feature	Method A: Routine QC	Method B: Integrated Orthogonal Validation (IOV)
Techniques	HPLC-UV (254 nm), ¹ H NMR (300 MHz)	HPLC-MS, ¹ H/ ¹³ C/ ¹⁹ F NMR (600 MHz), NOESY, qNMR
Limit of Detection	~0.5% (Impurity/Main Peak)	< 0.05% (Trace isomers)
Structural Certainty	Medium: Confirms connectivity but misses regioisomers.	High: Unambiguously assigns regiochemistry and F-position.
Fluorine Validation	Indirect (Mass Spec only)	Direct (¹⁹ F NMR scalar coupling analysis)
Total Time	2 Hours	24 Hours
Recommendation	Early Discovery / Crude Checks	Process Scale-up / GLP Release

Deep Dive: Spectroscopic Characterization (Method B)

This section details the IOV Protocol, providing the specific signals that confirm the structure of **3-(3-Fluorophenyl)-2-methylbenzoic acid**.

A. ¹H NMR Analysis (600 MHz, DMSO-d₆)

Rationale: The ortho-methyl group is the diagnostic anchor. Its integration (3H) relative to the aromatic region (7H) is the primary purity check.

- 13.0 ppm (br s, 1H): Carboxylic acid proton. Broadening indicates hydrogen bonding.
 - 7.85 - 7.30 ppm (m, 7H): Aromatic region.
 - Note: The 3-fluorophenyl ring protons will appear as complex multiplets due to
- and

coupling.

- 2.35 ppm (s, 3H): Methyl group at C2.
 - Validation Check: If this signal is split or shifted >0.1 ppm, suspect migration of the methyl group or presence of the 4-methyl isomer.

B. ^{19}F NMR Analysis (376 MHz, DMSO-d6)

Rationale:

F is 100% natural abundance and highly sensitive to electronic environment. This is the self-validating step for the fluorinated moiety.

- -113.5 ppm (m, 1F):
 - Diagnostic: A single signal confirms mono-fluorination.
 - Coupling: Must show a multiplet pattern (coupling to H-2', H-4', H-5', H-6'). A singlet here indicates F-decoupling or loss of the aromatic ring integrity.

C. ^{13}C NMR Analysis (150 MHz, DMSO-d6)

Rationale: Confirms the carbon skeleton and the specific C-F coupling constants ().

- 169.5 ppm: Carbonyl (C=O).
- 162.8 ppm (d, Hz): C-3' (Carbon directly attached to Fluorine). Large doublet confirms C-F bond.
- 130-114 ppm: Aromatic carbons. Look for distinct doublets for carbons ortho (Hz) and meta (Hz) to the fluorine.
- 19.8 ppm: Methyl carbon.

Experimental Protocols

Protocol 1: Sample Preparation for IOV

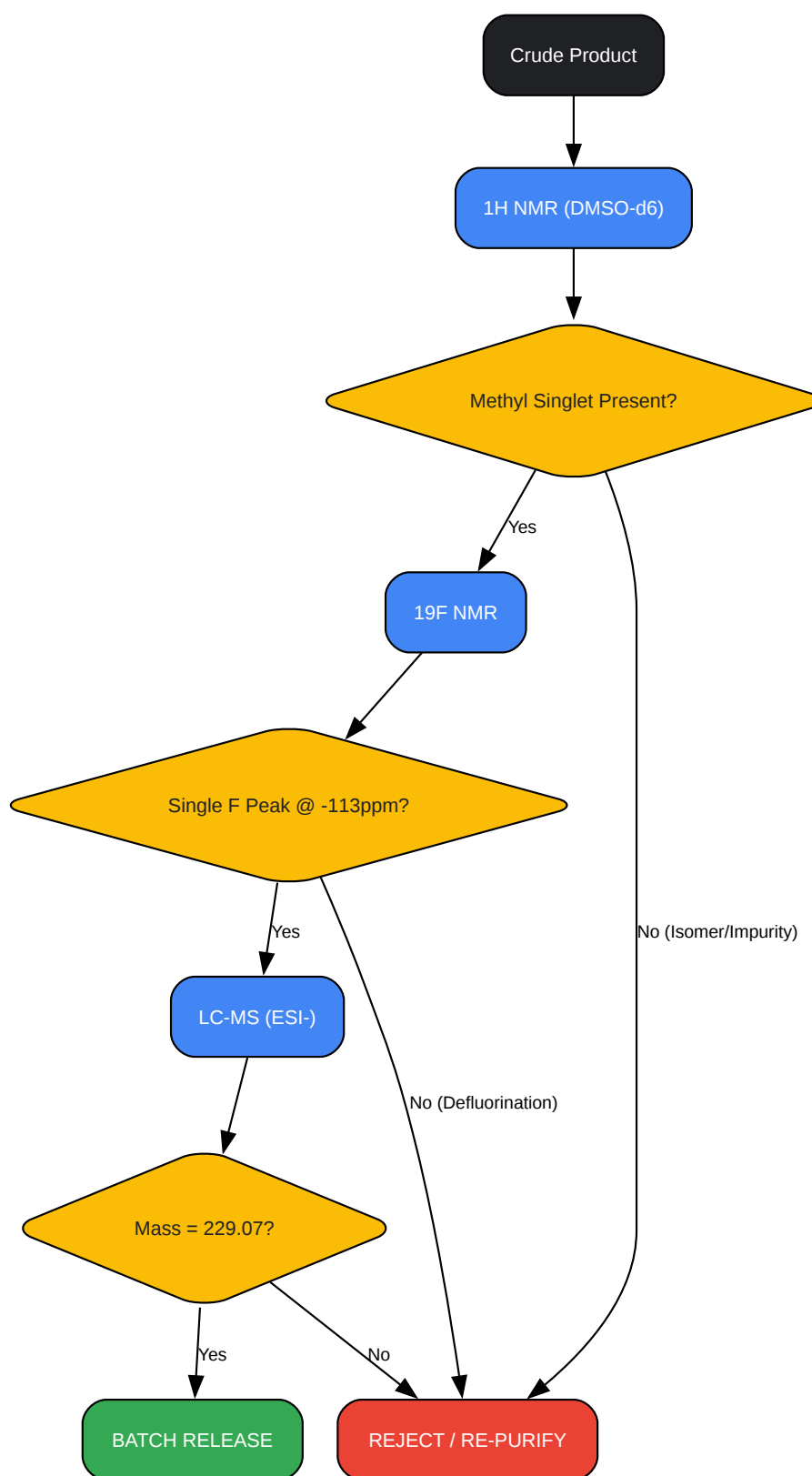
- Massing: Weigh 10.0 mg (0.1 mg) of the dried solid into a clean vial.
- Solvation: Add 0.7 mL of DMSO-d6 (99.9% D).
 - Why DMSO? CDCl₃ may lead to aggregation of the carboxylic acid, broadening the -COOH signal. DMSO breaks these dimers.
- Filtration: Filter through a 0.2 μm PTFE syringe filter directly into the NMR tube to remove inorganic salts (K₂CO₃/Pd black) that cause line broadening.

Protocol 2: HPLC-MS Purity Profiling

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 12 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).
- MS Mode: ESI Negative (preferred for Carboxylic Acids [M-H]⁻).
 - Target Mass: 229.07 Da ([M-H]⁻).

Validation Logic Flow

The following diagram illustrates the decision matrix for accepting or rejecting a batch based on the IOV data.



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Figure 2: Step-wise validation logic for batch release.

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